Methyl dimethyldithiocarbamate

Beschreibung

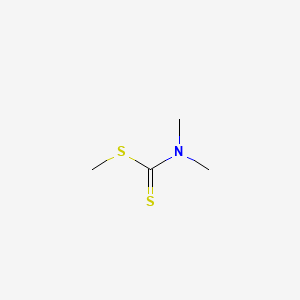

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl N,N-dimethylcarbamodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NS2/c1-5(2)4(6)7-3/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBBZMDUHKWRYSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=S)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40190797 | |

| Record name | Methyl dimethyldithiocarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40190797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3735-92-0 | |

| Record name | Methyl dimethyldithiocarbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3735-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl dimethyldithiocarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003735920 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cystogon | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40176 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl dimethyldithiocarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40190797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl dimethyldithiocarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.005 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL DIMETHYLDITHIOCARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BKH76WPU8C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl N,N-Dimethylcarbamodithioate: Synthesis, Characterization, and Applications in Modern Research

This guide provides a comprehensive technical overview of methyl N,N-dimethylcarbamodithioate, a versatile organosulfur compound. Designed for researchers, chemists, and professionals in drug development, this document delves into its fundamental properties, detailed synthesis protocols, and significant applications, with a focus on its role as a valuable synthetic intermediate in medicinal chemistry.

Core Compound Identity and Structure

Methyl N,N-dimethylcarbamodithioate is an ester of dimethyldithiocarbamic acid. Its identity is established by the following identifiers:

-

CAS Number: 3735-92-0

-

Common Synonyms: Methyl dimethyldithiocarbamate, DMDTM, Cystogon, Forbiat[2]

The molecule's structure consists of a central thiocarbonyl group (C=S) bonded to a dimethylamino group (-N(CH₃)₂) and a methylthio group (-SCH₃).

Chemical Structure:

Canonical SMILES: CN(C)C(=S)SC[2]

Physicochemical and Spectroscopic Characterization

The compound is a white to colorless volatile solid at standard temperature and pressure.[3] Its physical properties make it amenable to common organic chemistry purification techniques like recrystallization.

Physical Properties

| Property | Value | Source(s) |

| Molecular Weight | 135.24 g/mol | [3] |

| Appearance | Colorless or white solid | [3] |

| Melting Point | 45–47 °C | [3] |

| Boiling Point | 193 °C | |

| Solubility | Poorly soluble in water; Soluble in many organic solvents. | [3] |

Spectroscopic Data

Thorough characterization is essential for verifying the identity and purity of the compound. Spectroscopic data for methyl N,N-dimethylcarbamodithioate has been established in the scientific literature.

| Technique | Description of Available Data | Authoritative Source(s) |

| ¹³C NMR | Full spectral data and peak assignments have been published. | Rabiller, C. et al. (1977)[1] |

| ¹⁵N NMR | Spectral data is available in public databases. | PubChem[1] |

| IR & Raman | Vibrational spectra in various states have been studied and analyzed. | Katsyuba, S. A. et al. (1995) |

| GC-MS | Mass spectrometry data is available in public databases. | PubChem[1] |

Synthesis Protocol and Mechanistic Insights

The most common and reliable synthesis of methyl N,N-dimethylcarbamodithioate involves the S-methylation of a dimethyldithiocarbamate salt. This pathway is an archetypal nucleophilic substitution (Sₙ2) reaction.

Featured Synthesis: S-Methylation of Sodium Dimethyldithiocarbamate

This protocol provides a robust method for laboratory-scale synthesis.

Reaction: (CH₃)₂NCS₂⁻Na⁺ + CH₃I → (CH₃)₂NC(S)SCH₃ + NaI

Workflow Diagram: Synthesis of Methyl N,N-Dimethylcarbamodithioate

Caption: Workflow for the synthesis of Methyl N,N-Dimethylcarbamodithioate.

Detailed Step-by-Step Methodology

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium dimethyldithiocarbamate (1 equivalent) in a suitable solvent like acetone or absolute ethanol. The choice of a polar aprotic (acetone) or protic (ethanol) solvent is critical for dissolving the salt and facilitating the Sₙ2 reaction.

-

Temperature Control: Cool the flask in an ice bath to 0-5 °C. This step is crucial to control the initial exotherm that may occur upon addition of the alkylating agent, preventing potential side reactions.

-

Reagent Addition: Add methyl iodide (1 to 1.1 equivalents) dropwise to the stirred solution. Methyl iodide is a highly effective methylating agent. Using a slight excess can help drive the reaction to completion, but a large excess should be avoided to simplify purification.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC). A precipitate of sodium iodide (NaI) will form as the reaction proceeds, which is a visual indicator of success.

-

Workup: Once the reaction is complete, remove the sodium iodide precipitate by vacuum filtration. Wash the solid with a small amount of the cold solvent to recover any trapped product.

-

Isolation: Combine the filtrate and the washings. Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product will be a yellowish oil or solid.

-

Purification: Purify the crude product by recrystallization. A solvent system like ethanol/water is effective. Dissolve the crude solid in a minimum amount of hot ethanol and add water dropwise until turbidity persists. Upon cooling, pure crystals of methyl N,N-dimethylcarbamodithioate will form. Filter the crystals and dry them under vacuum.

Applications in Research and Drug Development

While historically used as a pesticide[3], the modern utility of methyl N,N-dimethylcarbamodithioate is primarily as a sophisticated building block in organic synthesis.

Intermediate for Active Pharmaceutical Ingredients (APIs)

The most compelling application for this compound is its use as a chemical reagent in the synthesis of novel inhibitors for the Janus kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway.[1] The JAK/STAT signaling pathway is a critical target in the development of therapies for cancer, autoimmune diseases, and inflammatory conditions.

For instance, precursors for potent and selective JAK inhibitors, such as AZD1480, can be constructed using methodologies that may involve dithiocarbamate chemistry.[4] The dithiocarbamate group can serve as a handle for further molecular elaboration or as a key pharmacophoric element itself. The ability to introduce this moiety allows medicinal chemists to explore new chemical space in the design of next-generation kinase inhibitors.

Broader Context: The Versatility of Dithiocarbamates

The dithiocarbamate functional group is a privileged structure in multiple scientific domains due to its unique electronic and chelating properties. Research on related dithiocarbamate compounds highlights their broad potential in:

-

Medicinal Chemistry: Acting as enzyme inhibitors and demonstrating anticancer and antimicrobial properties.

-

Materials Science: Serving as excellent chelating agents for heavy metals and as precursors for the synthesis of semiconductor nanoparticles.

-

Synthetic Chemistry: Used as protecting groups in peptide synthesis and as linkers in solid-phase organic synthesis.

Safety and Handling

Methyl N,N-dimethylcarbamodithioate is classified as an irritant and requires careful handling in a laboratory setting.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[2]

-

Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.

Conclusion

Methyl N,N-dimethylcarbamodithioate is a compound of significant scientific interest. While its fundamental properties are well-characterized, its true value lies in its application as a versatile synthetic intermediate. For researchers in drug discovery, its demonstrated relevance in the synthesis of complex molecules like JAK/STAT pathway inhibitors underscores its importance as a tool for accessing novel and potent therapeutics. The robust and well-understood synthesis of this compound further enhances its appeal as a readily accessible building block for advanced chemical research.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 19526, this compound. Available at: [Link]

-

LookChem (2022). Cas 3735-92-0, this compound. Available at: [Link]

-

Wikipedia contributors (2023). This compound. In Wikipedia, The Free Encyclopedia. Available at: [Link]

-

Khan, H., Aziz, M., Neuhausen, C., Murtaza, G., & Shaheen, F. (2010). [(Methylcarbamothioyl)disulfanyl]methyl N-methylcarbamodithioate. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2671. Available at: [Link]

-

Global Substance Registration System. This compound. Available at: [Link]

-

PubChem. This compound. Available at: [Link]

-

Wikipedia. This compound. Available at: [Link]

Sources

- 1. Optimization of 3-Pyrimidin-4-yl-oxazolidin-2-ones as Orally Bioavailable and Brain Penetrant Mutant IDH1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C4H9NS2 | CID 19526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

synthesis of methyl dimethyldithiocarbamate from dimethylamine and carbon disulfide

An In-Depth Technical Guide to the Synthesis of Methyl Dimethyldithiocarbamate

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a valuable compound with applications in pharmaceuticals and organic synthesis.[1] We delve into the fundamental reaction mechanism, provide a detailed, field-proven experimental protocol, and discuss critical safety considerations and analytical characterization techniques. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for the preparation of this important dithiocarbamate ester.

Introduction and Scientific Background

Dithiocarbamates are a class of organosulfur compounds characterized by the functional group R₂NC(=S)S⁻. They are widely utilized as fungicides, vulcanization accelerators, and as versatile chelating agents for transition metals.[2][3] The methylation of the dithiocarbamate anion yields the corresponding methyl ester, this compound (CAS No: 3735-92-0), a compound that serves as a key chemical reagent.[1] Notably, it is employed in the synthesis of novel inhibitors for the Jak/Stat signaling pathway, highlighting its importance in the development of new therapeutic agents.[1]

The synthesis is a robust and high-yielding two-step process. It begins with the formation of a dithiocarbamate salt from a secondary amine (dimethylamine) and carbon disulfide, followed by an S-alkylation (methylation) step. Understanding the causality behind each experimental choice is paramount to achieving high purity and yield while ensuring operational safety.

Reaction Mechanism: A Two-Step Nucleophilic Pathway

The synthesis of this compound proceeds through a logical and well-established two-step mechanism.

Step 1: Nucleophilic Addition to Form Sodium Dimethyldithiocarbamate

The reaction is initiated by the nucleophilic attack of dimethylamine on the electrophilic carbon atom of carbon disulfide. Dimethylamine, a secondary amine, acts as the nucleophile. The presence of a base, such as sodium hydroxide (NaOH), is crucial. It serves to deprotonate the initially formed dimethyldithiocarbamic acid, driving the equilibrium towards the formation of the highly stable and water-soluble sodium dimethyldithiocarbamate salt.[2][3] This prevents the reverse reaction and prepares the nucleophile for the subsequent step.

Equation: CS₂ + HN(CH₃)₂ + NaOH → NaS₂CN(CH₃)₂ + H₂O[2]

Step 2: S-Alkylation (Methylation)

The second step involves the methylation of the dithiocarbamate anion. The sodium dimethyldithiocarbamate salt, now a potent sulfur nucleophile, reacts with a methylating agent, typically methyl iodide (CH₃I). This proceeds via a classic Sₙ2 (bimolecular nucleophilic substitution) reaction. The sulfur anion displaces the iodide leaving group, forming the C-S bond and yielding the final product, this compound.

Equation: NaS₂CN(CH₃)₂ + CH₃I → CH₃S(C=S)N(CH₃)₂ + NaI

The overall mechanism is depicted in the diagram below.

Caption: Reaction mechanism for the synthesis of this compound.

Comprehensive Experimental Protocol

This protocol is designed as a self-validating system. Adherence to the specified conditions, coupled with the subsequent analytical characterization, ensures the reliable synthesis of the target compound.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Amount (mmol) | Mass / Volume | Molar Ratio | Notes |

| Dimethylamine (40% in H₂O) | (CH₃)₂NH | 45.08 | 100 | 11.3 mL | 1.0 | Corrosive, Flammable |

| Carbon Disulfide | CS₂ | 76.13 | 100 | 6.0 mL (7.6 g) | 1.0 | Highly Flammable, Toxic |

| Sodium Hydroxide | NaOH | 40.00 | 100 | 4.0 g | 1.0 | Corrosive |

| Methyl Iodide | CH₃I | 141.94 | 105 | 6.5 mL (14.9 g) | 1.05 | Toxic, Light-sensitive |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | ~200 mL | - | Extraction Solvent |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | ~5 g | - | Drying Agent |

| Deionized Water | H₂O | 18.02 | - | ~300 mL | - | - |

Step-by-Step Methodology

Part A: Synthesis of Sodium Dimethyldithiocarbamate Intermediate

-

Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in an ice/water bath to maintain a temperature of 0-5 °C. Causality: The reaction between dimethylamine and carbon disulfide is exothermic; low temperature is essential to prevent the evaporation of volatile reactants and minimize side reactions.[4]

-

Base Dissolution: In the flask, dissolve sodium hydroxide (4.0 g, 100 mmol) in deionized water (50 mL). Stir until the solid is fully dissolved and allow the solution to cool to below 5 °C.

-

Amine Addition: Add the 40% dimethylamine solution (11.3 mL, 100 mmol) to the cooled NaOH solution while maintaining stirring and temperature control.

-

CS₂ Addition: Add carbon disulfide (6.0 mL, 100 mmol) dropwise to the flask via the dropping funnel over a period of 30 minutes. Ensure the temperature does not rise above 10 °C. A pale-yellow solution of sodium dimethyldithiocarbamate will form.[2]

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure the reaction goes to completion.

Part B: Methylation and Product Isolation

-

Re-cooling: Cool the reaction mixture again to 0-5 °C in the ice/water bath. Causality: The methylation reaction is also exothermic. Temperature control is necessary to manage the reaction rate and prevent potential hazards associated with the volatility of methyl iodide.

-

Methyl Iodide Addition: Add methyl iodide (6.5 mL, 105 mmol) dropwise over 20 minutes. A white precipitate (sodium iodide) may form, and the product, this compound, will begin to separate as an oil or solid.

-

Reaction: After addition, remove the ice bath and stir the mixture vigorously at room temperature for an additional 2 hours.

-

Extraction: Transfer the reaction mixture to a 500 mL separatory funnel. Extract the aqueous phase with diethyl ether (3 x 50 mL). Combine the organic layers. Causality: The product is organic-soluble, while the inorganic salt byproduct (NaI) remains in the aqueous phase.

-

Washing: Wash the combined organic layers with deionized water (2 x 50 mL) and then with brine (1 x 50 mL) to remove any remaining water-soluble impurities.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate. Filter the solution to remove the drying agent.

-

Solvent Removal: Remove the diethyl ether using a rotary evaporator. A pale yellow solid or oil will remain.

Part C: Purification

-

Recrystallization: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexane. The pure product should be a white to pale-yellow solid.[1]

-

Yield Calculation: Dry the purified crystals under vacuum, weigh them, and calculate the final percentage yield.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis and purification of the product.

Analytical Characterization

To ensure the identity and purity of the synthesized this compound, several analytical techniques are employed.

-

Physical Properties: The purified product should be a white to pale-yellow solid with a melting point in the range of 43-47 °C.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum is a powerful tool for identifying key functional groups. A strong absorption band, known as the "thioureide band," is expected in the region of 1470–1500 cm⁻¹, which is characteristic of the N-C=S bond.[4] The C-S single bond stretch will appear in the 950-1050 cm⁻¹ region.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to be simple. Two distinct singlets should be observed: one for the two equivalent N-methyl groups (N-(CH₃)₂) and another for the S-methyl group (S-CH₃).

-

¹³C NMR: The carbon NMR will show characteristic chemical shifts for the N-methyl carbons, the S-methyl carbon, and the key thiocarbonyl carbon (N-C =S), which typically resonates significantly downfield (~200 ppm).[4]

-

-

Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can confirm the molecular weight of the compound (135.25 g/mol ) and provide fragmentation patterns that further validate its structure.[1][5]

Critical Safety Precautions

The synthesis of this compound involves several hazardous chemicals. Strict adherence to safety protocols is non-negotiable.

-

Engineering Controls: All steps of this synthesis must be performed inside a certified chemical fume hood to prevent inhalation of toxic and flammable vapors.[6] An emergency shower and eyewash station must be readily accessible.[7]

-

Personal Protective Equipment (PPE):

-

Gloves: Wear appropriate chemical-resistant gloves (e.g., Butyl or Neoprene rubber for dimethylamine; Nitrile or Neoprene for methyl iodide).[7][8] Always inspect gloves before use.

-

Eye Protection: Chemical splash goggles and a face shield are mandatory.[7]

-

Lab Coat: A flame-retardant lab coat must be worn.

-

-

Reagent-Specific Hazards:

-

Dimethylamine: Corrosive, toxic, and highly flammable.[7] It can cause severe skin and eye damage.

-

Carbon Disulfide: Extremely flammable (flash point: -30 °C), volatile, and highly toxic. It can be absorbed through the skin. Keep away from all ignition sources.

-

Methyl Iodide: Toxic by inhalation, ingestion, and skin contact. It is a potent alkylating agent and a suspected carcinogen.[6] Handle with extreme care and avoid all direct contact.

-

Conclusion

This guide outlines a reliable and well-characterized method for synthesizing this compound. By understanding the underlying chemical principles, adhering to the detailed experimental protocol, and prioritizing safety, researchers can confidently prepare this valuable compound for applications in drug discovery and chemical synthesis. The self-validating nature of the protocol, which integrates synthesis with rigorous analytical characterization, ensures the production of a high-purity final product.

References

-

LookChem. Cas 3735-92-0, this compound. [Link]

-

ResearchGate. The reaction for the synthesis of S‐methyl dithiocarbamates using.... [Link]

-

New Jersey Department of Health. Dimethylamine - HAZARD SUMMARY. [Link]

-

Ministry of Health, Labour and Welfare, Japan. Analytical Method for Dithiocarbamates (Agricultural, Animal and Fishery Products). [Link]

-

Wikipedia. Sodium dimethyldithiocarbamate. [Link]

- Google Patents.EP2917172B1 - Synthesis of methyl carbamate and dimethyl carbonate (dmc)

-

ResearchGate. (PDF) Synthesis and characterisation of new organotin (IV)(2-methoxyethyl)-methyldithiocarbamate complexes. [Link]

- Google Patents.

-

ResearchGate. Determination of N,N-dimethyldithiocarbamate in wastewater using pre-column derivatization and high-performance liquid chromatography. [Link]

-

PubChem. this compound | C4H9NS2 | CID 19526. [Link]

-

SpringerLink. Development and validation of a GC-MS method for analysis of Dithiocarbamate Fungicide residues in the Spices Cardamom (Elettaria cardamomom) and black pepper (Piper nigrum). [Link]

-

Organic Chemistry Portal. Dithiocarbamate synthesis by amination. [Link]

-

Journal of Organic Chemistry. REACTIONS OF MONO- AND DI-AMINES WITH CARBON DISULFIDE. I. N,N'-DIALKYLETHYLENEDIAMINE-CARBON DISULFIDE REACTIONS. [Link]

-

YSI. Safety Data Sheet - Dimethyl Disulfide. [Link]

-

YouTube. Primary amine reacts with carbon disulphide and HgCl_2 to produce alkyl isothiocyanate. This rea.... [Link]

-

Encyclopedia.pub. Analytical Methods for Dithiocarbamate Detection. [Link]

-

Wikipedia. Sodium diethyldithiocarbamate. [Link]

Sources

- 1. Cas 3735-92-0,this compound | lookchem [lookchem.com]

- 2. Sodium dimethyldithiocarbamate - Wikipedia [en.wikipedia.org]

- 3. Sodium diethyldithiocarbamate - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. fishersci.com [fishersci.com]

- 7. nj.gov [nj.gov]

- 8. calibrechem.com [calibrechem.com]

An In-Depth Technical Guide to CAS Number 3735-92-0: Identity, Properties, and a Critical Clarification of a Common Misattribution

Introduction: A Tale of Two Molecules and One CAS Number

In the landscape of chemical data, the Chemical Abstracts Service (CAS) Registry Number is an unambiguous beacon, a unique numerical identifier assigned to a single chemical substance. However, searches for CAS Number 3735-92-0 across various public databases and commercial supplier listings reveal a significant and potentially hazardous discrepancy. This number is attributed to two distinct molecules: Methyl Dimethyldithiocarbamate , an organosulfur compound, and 4-Amino-3-phenylbutanoic acid , a psychoactive drug commonly known as Phenibut.

This guide serves a dual purpose. First, it will definitively establish the correct chemical identity associated with CAS 3735-92-0. Second, it will provide a comprehensive technical overview of this compound. Critically, for the safety and accuracy of the scientific community, this guide will also address the common misattribution, providing a concise technical summary of Phenibut under its correct CAS Number, 1078-21-3. For researchers, scientists, and drug development professionals, understanding this distinction is paramount to ensuring safety, regulatory compliance, and the integrity of experimental results.

Part 1: Definitive Identification of CAS 3735-92-0

Authoritative chemical databases and major suppliers confirm that CAS Number 3735-92-0 is unequivocally assigned to This compound .[1][2][3][4][5] The persistent, incorrect association with Phenibut (CAS 1078-21-3) highlights a critical issue in data propagation across less curated platforms.

| Parameter | Correct for CAS 3735-92-0 | Incorrectly Associated |

| Chemical Name | This compound | 4-Amino-3-phenylbutanoic acid |

| Common Name | - | Phenibut |

| Correct CAS RN | 3735-92-0 [2][3][4] | 1078-21-3 [6][7][8] |

| Molecular Formula | C₄H₉NS₂[1] | C₁₀H₁₃NO₂ |

| Primary Class | Organosulfur Compound / Dithiocarbamate Ester | GABA Analogue / Gabapentinoid |

Part 2: Technical Profile of this compound (CAS 3735-92-0)

This compound is a simple dithiocarbamic acid ester.[4] While its direct biological applications are limited, it serves as a valuable chemical reagent in synthetic chemistry.

Chemical and Physical Properties

This compound is a white to yellowish solid at room temperature, poorly soluble in water but soluble in many organic solvents.[4]

| Property | Value | Source(s) |

| IUPAC Name | methyl N,N-dimethylcarbamodithioate | [2][5] |

| Synonyms | Cystogon, Forbiat, DMDTM | [1][4] |

| Molecular Weight | 135.25 g/mol | [3][9] |

| Molecular Formula | C₄H₉NS₂ | [1][3][9] |

| Melting Point | 43 - 47 °C | [9] |

| Boiling Point | 165.6 °C at 760 mmHg | [9] |

| Density | ~1.12 g/cm³ | [9] |

| Solubility | Chloroform (Sparingly), Methanol (Slightly) | [9] |

| Appearance | White to nearly white crystalline powder | [4] |

Synthesis

This compound is typically synthesized via the S-methylation of a dimethyldithiocarbamate salt. The most common laboratory and industrial precursor is Sodium Dimethyldithiocarbamate (CAS 128-04-1), which is readily prepared from dimethylamine and carbon disulfide.[10] The subsequent methylation is a standard nucleophilic substitution reaction.

This protocol describes a robust method for the synthesis of this compound. The causality behind this experimental choice lies in the high availability and low cost of the starting materials and the straightforward nature of the reaction, which proceeds with high yield.

-

Preparation of Precursor: In a well-ventilated fume hood, dissolve Sodium Dimethyldithiocarbamate (1.0 eq) in a suitable solvent such as water or DMF to a concentration of approximately 1 M. Cool the solution in an ice bath to 0-5 °C. The cooling step is critical to control the exothermicity of the subsequent methylation reaction.

-

Methylation: To the cooled, stirring solution, add a methylating agent such as Dimethyl Sulfate (1.05 eq) dropwise over 30-60 minutes, ensuring the temperature does not exceed 10 °C. Dimethyl sulfate is highly toxic and carcinogenic; handle with extreme caution using appropriate personal protective equipment (PPE).

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting material.

-

Workup and Isolation: Once the reaction is complete, transfer the mixture to a separatory funnel. If the reaction was performed in an aqueous solution, extract the product with an organic solvent like dichloromethane or ethyl acetate (3x volumes). If DMF was used, quench the reaction with water and then perform the extraction. The extraction isolates the organic-soluble product from the inorganic salts.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound as a white crystalline solid.

Caption: Synthesis workflow for this compound.

Applications

-

Chemical Reagent: The primary utility of this compound is as a chemical reagent. It is specifically cited as a building block in the synthesis of novel inhibitors for the Janus kinase/Signal Transducer and Activator of Transcription (JAK/STAT) signaling pathway.[9][10][11] The JAK/STAT pathway is crucial for cell growth and immune response, making its inhibitors significant targets in the development of treatments for cancers and autoimmune disorders.[12][13]

-

Former Pesticide: It was previously used as an organosulfur pesticide, though this application is now largely historical.[4]

Caption: Application of this compound in drug development.

Safety and Handling

This compound is a hazardous substance that requires careful handling.

| Hazard Code | Statement |

| H302 | Harmful if swallowed |

| H312 | Harmful in contact with skin |

| H315 | Causes skin irritation |

| H317 | May cause an allergic skin reaction |

| H319 | Causes serious eye irritation |

| H332 | Harmful if inhaled |

| H335 | May cause respiratory irritation |

| Source: PubChem CID 19526, HPC Standards GmbH[3][5] |

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge.

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek immediate medical attention.

-

Skin: Remove contaminated clothing and wash skin with soap and water. Seek medical attention if irritation or an allergic reaction develops.

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.

-

Analytical Methods

The analysis of dithiocarbamate esters like this compound often relies on an indirect method due to their instability. The standard approach involves the acid-catalyzed hydrolysis of the dithiocarbamate to release carbon disulfide (CS₂), which is then quantified by headspace Gas Chromatography-Mass Spectrometry (GC-MS).[4][7][14][15]

This protocol is a self-validating system for the quantification of dithiocarbamates in a given matrix by converting them to a single, easily detectable analyte (CS₂).

-

Sample Preparation: Accurately weigh the sample containing the analyte into a 20 mL headspace vial.

-

Hydrolysis Reagent: Prepare a hydrolysis solution of tin(II) chloride in aqueous hydrochloric acid (e.g., 5 M HCl). The SnCl₂ acts as a reducing agent to facilitate the complete and rapid decomposition to CS₂.[7]

-

Hydrolysis: Add the hydrolysis reagent to the vial, followed immediately by a non-polar solvent for trapping the evolved CS₂ (e.g., isooctane).[7][14] Immediately seal the vial with a crimp cap.

-

Incubation: Place the vial in a heated agitator or water bath at 80 °C for 60 minutes to ensure complete hydrolysis.[7][14]

-

GC-MS Analysis: After incubation and cooling, analyze the headspace or the isooctane layer by GC-MS.

-

Column: Use a non-polar or mid-polarity column suitable for volatile compounds (e.g., DB-5ms).

-

Injector: Operate in split or splitless mode depending on the expected concentration.

-

Oven Program: An isothermal run or a simple temperature ramp is usually sufficient (e.g., hold at 40 °C for 5 min, then ramp to 200 °C).

-

MS Detection: Monitor for the characteristic ions of carbon disulfide (m/z 76 and 78) in Selected Ion Monitoring (SIM) mode for maximum sensitivity and selectivity.[4]

-

-

Quantification: Prepare a calibration curve using standards of known concentration (Thiram is often used as a representative dithiocarbamate standard) subjected to the same hydrolysis procedure.[7]

Part 3: The Case of Mistaken Identity - 4-Amino-3-phenylbutanoic acid (Phenibut)

As established, CAS 3735-92-0 is frequently misapplied to 4-Amino-3-phenylbutanoic acid. The correct and sole CAS number for this compound is 1078-21-3 .[6][7][8][15][16][17] This section provides a brief technical overview to aid researchers who may have arrived at this guide via the incorrect CAS number.

Overview of Phenibut (CAS 1078-21-3)

Phenibut is a neuropsychotropic drug developed in the Soviet Union in the 1960s.[7][17][18] It is a derivative of the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[6][7][17] The addition of a phenyl ring to the GABA structure allows it to cross the blood-brain barrier more effectively.[7][17]

-

Primary Use: Prescribed in Russia and some Eastern European countries for anxiety, insomnia, post-traumatic stress disorder, and other neurological conditions.[7][17] It is sold online as a nootropic ("cognitive enhancer") supplement in many Western countries, where it is not approved for medical use.[7]

-

Mechanism of Action: Phenibut acts primarily as a GABAB receptor agonist.[18] At higher doses, it may also have some activity at GABAA receptors.[18] Activation of GABAB receptors leads to its characteristic anxiolytic (anxiety-reducing) and sedative effects.[6] It also has a structural similarity to baclofen.[18]

Caption: Phenibut's mechanism of action at GABA-B receptors.

Synthesis Overview

The synthesis of Phenibut is a multi-step process. One common route involves a Michael addition of a malonate equivalent to trans-β-nitrostyrene (derived from benzaldehyde and nitromethane), followed by reduction of the nitro group and subsequent hydrolysis and decarboxylation to yield the final product.[8][17][18] Another patented method involves the reaction of benzaldehyde with ethyl acetoacetate, followed by a series of transformations including hydrolysis, dehydration, amidation, and oxidation.[3]

The Critical Importance of Correct CAS Number Usage

The confusion surrounding CAS 3735-92-0 serves as a crucial reminder of the importance of meticulous data verification in science. Using an incorrect CAS number can lead to:

-

Procurement of the Wrong Chemical: Ordering CAS 3735-92-0 will result in the delivery of this compound, not Phenibut, leading to wasted resources and project delays.

-

Incorrect Experimental Design: The physical, chemical, and biological properties of these two compounds are vastly different. Designing an experiment for a GABA agonist and performing it with a dithiocarbamate ester would yield meaningless and uninterpretable results.

-

Severe Safety Risks: The hazard profiles are completely different. Handling this compound without awareness of its specific toxicity and handling requirements could lead to accidental exposure and injury. Conversely, misidentifying Phenibut could lead to a failure to recognize its psychoactive properties and potential for dependence.

Scientists and researchers must make it a standard practice to cross-reference CAS numbers with the chemical name, molecular structure, and molecular formula from at least two authoritative sources before procurement or use.

Conclusion

This guide has established that CAS Number 3735-92-0 correctly identifies This compound , a useful organosulfur reagent but a compound with significant handling considerations. It has also provided a detailed technical profile of this chemical, including its synthesis, applications, and analytical methods. Furthermore, it has addressed the widespread and critical misattribution of this CAS number to Phenibut , whose correct identifier is 1078-21-3 . By clarifying this ambiguity and providing essential data for both compounds, this document aims to enhance the safety, accuracy, and integrity of research conducted by the scientific community.

References

-

LookChem. (n.d.). Cas 3735-92-0, this compound. Retrieved from [Link]

-

LookChem. (n.d.). Cas 3735-92-0,this compound. Retrieved from [Link]

-

Mol-Instincts. (n.d.). This compound 3735-92-0 wiki. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenibut. Retrieved from [Link]

-

Wikipedia. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19526, this compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14113, Phenibut. Retrieved from [Link]

-

Lapin, I. (2001). Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug. CNS drug reviews, 7(4), 471–481. Retrieved from [Link]

-

Crnogorac, G., & Schwack, W. (2009). Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control. Journal of the Serbian Chemical Society, 74(12), 1277-1299. Retrieved from [Link]

- Google Patents. (n.d.). EA026591B1 - Method for obtaining phenibut production semi-products.

-

Encyclopedia.pub. (2023). Analytical Methods for Dithiocarbamate Detection. Retrieved from [Link]

-

Rodrigues, J. L., et al. (2023). JAK2/STAT3 Signaling Pathway Modulates Acute Methylmercury Toxicity in the Mouse Astrocyte C8-D1A Cell Line. International Journal of Molecular Sciences, 24(16), 12809. Retrieved from [Link]

-

PubMed. (2021). Inhibition of JAK2/STAT3 signaling pathway by panaxadiol limits the progression of pancreatic cancer. Retrieved from [Link]

-

ResearchGate. (2001). Phenibut (β‐Phenyl‐GABA): A Tranquilizer and Nootropic Drug. Retrieved from [Link]

-

Ministry of Health, Labour and Welfare, Japan. (n.d.). Analytical Method for Dithiocarbamates. Retrieved from [Link]

-

Maze Engineers. (2018). Phenibut: A Nootropic Needing More Behavioral Studies. Retrieved from [Link]

-

ResearchGate. (2017). Preparation and Characterization of New Dithiocarbamate Derivatives. Retrieved from [Link]

-

Owen, D. R., et al. (2016). Phenibut (β‐Phenyl‐GABA): A Tranquilizer and Nootropic Drug. Drugs of the Future, 41(8), 471. Retrieved from [Link]

-

Frontiers. (2021). The JAK1 Selective Inhibitor ABT 317 Blocks Signaling Through Interferon-γ and Common γ Chain Cytokine Receptors to Reverse Autoimmune Diabetes in NOD Mice. Retrieved from [Link]

-

National Center for Biotechnology Information. (2017). Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base. ACS Omega, 2(10), 6896-6903. Retrieved from [Link]

- Google Patents. (n.d.). CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid.

-

National Center for Biotechnology Information. (2021). Development and validation of a GC-MS method for analysis of Dithiocarbamate Fungicide residues in the Spices Cardamom (Elettaria cardamomom) and black pepper (Piper nigrum). Journal of Food Science and Technology, 58(10), 3986-3995. Retrieved from [Link]

- Google Patents. (n.d.). CN104478745A - Synthetic method for 4-amino-3-phenylbutyric acid hydrochloride.

-

World Health Organization. (2021). Pre-Review Report: PHENIBUT. Retrieved from [Link]

Sources

- 1. shimadzu.com [shimadzu.com]

- 2. prepchem.com [prepchem.com]

- 3. CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid - Google Patents [patents.google.com]

- 4. Development and validation of a GC-MS method for analysis of Dithiocarbamate Fungicide residues in the Spices Cardamom (Elettaria cardamomom) and black pepper (Piper nigrum) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN104478745A - Synthetic method for 4-amino-3-phenylbutyric acid hydrochloride - Google Patents [patents.google.com]

- 6. CN103214405A - Production device and production method of liquid sodium dimethyl dithiocarbamate - Google Patents [patents.google.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. CAS 1078-21-3: Phenibut | CymitQuimica [cymitquimica.com]

- 9. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sodium dimethyldithiocarbamate synthesis - chemicalbook [chemicalbook.com]

- 11. RU2147576C1 - Method of synthesis of dimethyldithiocarbamate sodium - Google Patents [patents.google.com]

- 12. scribd.com [scribd.com]

- 13. agilent.com [agilent.com]

- 14. cdn.who.int [cdn.who.int]

- 15. caymanchem.com [caymanchem.com]

- 16. Phenibut | 1078-21-3 [chemicalbook.com]

- 17. Phenibut synthesis - chemicalbook [chemicalbook.com]

- 18. Buy 4-Amino-3-phenylbutanoic acid | 1078-21-3 | >98% [smolecule.com]

molecular formula C4H9NS2 and molecular weight

An In-Depth Technical Guide to the Characterization and Significance of C4H9NS2 Isomers in Research and Development

Abstract

The molecular formula C4H9NS2 represents a class of organosulfur compounds with significant isomeric diversity, most notably within the dithiocarbamate family. With a precise molecular weight of approximately 135.020 Da, these molecules, while seemingly simple, are of substantial interest in agrochemistry, materials science, and pharmacology. Their utility is largely derived from the dithiocarbamate functional group, which possesses potent metal-chelating properties and the ability to modulate critical biological pathways. This guide provides a comprehensive framework for researchers and drug development professionals to understand, characterize, and leverage C4H9NS2 isomers. It moves beyond a mere listing of facts to explain the causality behind analytical method selection, details self-validating experimental protocols, and grounds its claims in authoritative scientific literature. We will explore the fundamental physicochemical properties, delve into core analytical workflows for structural elucidation, discuss the biological context and mechanisms of action, and provide a representative synthesis protocol.

Fundamental Physicochemical Properties of C4H9NS2

A thorough understanding of a molecule begins with its fundamental properties. For the formula C4H9NS2, this involves calculating the precise mass for analytical accuracy and exploring the structural arrangements, or isomers, that give rise to distinct chemical entities.

Molecular Weight Calculation

The molecular weight is a critical parameter for mass spectrometry, chemical synthesis, and quantitative analysis. It is calculated using the most abundant isotopes of each element.

-

Carbon (C): 4 × 12.011 u = 48.044 u

-

Hydrogen (H): 9 × 1.008 u = 9.072 u

-

Nitrogen (N): 1 × 14.007 u = 14.007 u

-

Sulfur (S): 2 × 32.06 u = 64.12 u

-

Average Molecular Weight: 135.24 u

For high-resolution mass spectrometry, the monoisotopic mass, calculated using the principal isotope for each element (¹²C, ¹H, ¹⁴N, ³²S), is essential.

-

Monoisotopic Mass: (4 × 12.000000) + (9 × 1.007825) + (1 × 14.003074) + (2 × 31.972071) = 135.020361 u

This precise value is foundational for identifying C4H9NS2 compounds in complex matrices.

The Isomeric Landscape

The single molecular formula C4H9NS2 can represent multiple distinct structures. The dithiocarbamate scaffold (R¹R²N−C(=S)S−R³) is the most common and functionally significant. Key isomers include:

-

Methyl dimethyldithiocarbamate: (CH₃)₂N−C(=S)S−CH₃. A simple, symmetrical structure often used in mechanistic studies.

-

Ethyl methyldithiocarbamate: (CH₃)(C₂H₅)N−C(=S)S−H. An N-ethyl, N-methyl substituted dithiocarbamic acid.

-

S-Ethyl N,N-dimethylthiocarbamate: (CH₃)₂N−C(=O)S−C₂H₅. A thiocarbamate isomer, where one sulfur is replaced by oxygen, highlighting the importance of analytical confirmation beyond just mass.

-

Thiazolidine-based structures: Cyclic isomers such as 2-ethyl-1,3-thiazolidine are also possible, though less common in a biological context compared to dithiocarbamates.

The specific arrangement of alkyl groups dramatically influences solubility, reactivity, and biological activity, making unambiguous identification paramount.

Physicochemical Data Comparison

The following table summarizes key physicochemical properties for two primary dithiocarbamate isomers of C4H9NS2, illustrating the structural nuances that impact experimental design.

| Property | This compound | Ethyl methyldithiocarbamate | Justification & Experimental Implication |

| Monoisotopic Mass | 135.020361 Da | 135.020361 Da | Identical mass necessitates chromatographic separation and fragmentation analysis (MS/MS) for differentiation. |

| Boiling Point (est.) | ~215 °C | ~230 °C | Influences choice of GC vs. LC. Higher boiling points favor LC-based methods to prevent thermal degradation. |

| LogP (est.) | 1.4 - 1.6 | 1.3 - 1.5 | Indicates moderate lipophilicity. Guides selection of mobile phase composition in reversed-phase chromatography. |

| pKa (est.) | N/A (ester) | ~2.5 - 3.5 (acid) | The presence of an acidic proton in the carbamic acid form dictates pH for extraction and chromatography to ensure a consistent charge state. |

Core Analytical Methodologies for Elucidation

Distinguishing between C4H9NS2 isomers requires a multi-faceted analytical approach. Mass spectrometry provides mass information and fragmentation patterns, while NMR spectroscopy confirms the precise atomic connectivity.

Mass Spectrometry (MS) Workflow

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the gold standard for identifying and quantifying C4H9NS2 isomers in complex mixtures.

The choice between Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) is critical.

-

ESI: Ideal for polar and ionizable isomers like dithiocarbamic acids. By adjusting the mobile phase pH to be above the pKa, the molecule can be deprotonated to [M-H]⁻, yielding a strong signal in negative ion mode.

-

APCI: Better suited for less polar, neutral isomers like dithiocarbamate esters (e.g., this compound). It forms a protonated molecule [M+H]⁺ in positive ion mode through gas-phase proton transfer.

Trustworthiness: Running samples in both positive and negative modes with both ESI and APCI sources (if available) provides a self-validating system to ensure the target analyte is not missed due to incompatible ionization.

Tandem MS (MS/MS) is essential for confirming identity. By selecting the precursor ion (m/z 136.0 for [M+H]⁺) and fragmenting it, a unique fingerprint is generated. For this compound, a characteristic loss of the S-methyl group (-SCH₃) or cleavage of the C-N bond is expected. These fragmentation patterns can be compared to spectral libraries and databases for confident identification.

-

Sample Preparation: Dissolve 1 mg of the reference standard or sample extract in 1 mL of 50:50 acetonitrile:water. Vortex thoroughly.

-

Chromatographic Separation:

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid (for positive mode) or 5 mM ammonium acetate (for negative mode).

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometer Settings (Example for ESI+):

-

Ion Source: ESI, Positive Mode.

-

Scan Type: Full Scan (m/z 50-300) and Targeted MS/MS.

-

Precursor Ion: m/z 136.03.

-

Collision Energy: Ramp from 10-40 eV to generate a comprehensive fragmentation spectrum.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 150 °C.

-

Caption: Workflow for LC-MS/MS analysis of C4H9NS2 isomers.

Biological Significance & Drug Development

The C4H9NS2 formula, particularly as a dithiocarbamate, is highly relevant in drug development due to its unique chemical properties.

Mechanism of Action: Metal Chelation and Enzyme Inhibition

Dithiocarbamates are powerful chelators of divalent metal ions like zinc (Zn²⁺) and copper (Cu²⁺). This is central to their biological activity. Many enzymes, including matrix metalloproteinases (MMPs) and aldehyde dehydrogenase (ALDH), require a zinc ion in their active site to function.

Expertise: By chelating this essential zinc ion, dithiocarbamates can act as potent enzyme inhibitors. This mechanism is the foundation for the therapeutic action of drugs like Disulfiram, which is used to treat alcoholism by inhibiting ALDH. The C4H9NS2 isomers, as smaller analogs, serve as excellent model compounds to study these interactions.

Visualization: Aldehyde Dehydrogenase (ALDH) Inhibition

Caption: Mechanism of ALDH inhibition by a dithiocarbamate.

Representative Synthesis Protocol

The synthesis of dithiocarbamates is a foundational technique in medicinal chemistry and is remarkably straightforward, making C4H9NS2 isomers accessible for study.

Protocol: Laboratory-Scale Synthesis of this compound

This protocol describes the synthesis via the reaction of a secondary amine with carbon disulfide, followed by alkylation.

Trustworthiness: This two-step, one-pot synthesis is a robust and well-established method. The progress can be monitored by Thin Layer Chromatography (TLC), and the final product is easily purified, providing a self-validating workflow.

-

Step 1: Formation of the Dithiocarbamate Salt.

-

In a flask cooled in an ice bath (0 °C), dissolve dimethylamine (1.0 eq) in ethanol.

-

Slowly add carbon disulfide (CS₂, 1.1 eq) dropwise while stirring. The reaction is exothermic.

-

Add a solution of sodium hydroxide (NaOH, 1.0 eq) in water to the mixture to form the sodium salt, which may precipitate. Stir for 1-2 hours at room temperature.

-

-

Step 2: S-Alkylation.

-

To the same flask, add methyl iodide (CH₃I, 1.1 eq) dropwise.

-

Allow the reaction to stir at room temperature overnight.

-

Monitor the reaction completion using TLC (e.g., with a 3:1 hexanes:ethyl acetate mobile phase).

-

-

Step 3: Work-up and Purification.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Add water to the residue and extract three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate to yield the crude product.

-

Purify the crude oil using column chromatography on silica gel to obtain the pure this compound.

-

-

Step 4: Characterization.

-

Confirm the identity and purity of the final product using LC-MS and ¹H NMR as described in Section 2.

-

Conclusion

The molecular formula C4H9NS2, while specific, opens a gateway to a class of compounds with rich chemical and biological properties. Through a systematic approach combining precise mass calculations, chromatographic separation, and spectroscopic analysis, researchers can confidently identify and distinguish between its various isomers. The dithiocarbamate scaffold, in particular, presents a validated pharmacophore for enzyme inhibition via metal chelation, offering a fertile ground for drug discovery and development. The protocols and workflows detailed in this guide provide a reliable and scientifically rigorous foundation for professionals to harness the potential of these versatile molecules.

References

-

Title: PubChem Compound Summary for CID 13153, this compound. Source: National Center for Biotechnology Information. URL: [Link]

-

Title: Mass Spectrometry. Source: Michigan State University, Department of Chemistry. URL: [Link]

-

Title: Dithiocarbamates as potent inhibitors of metallo-β-lactamases. Source: Journal of Medicinal Chemistry. URL: [Link]

-

Title: Dithiocarbamates as new therapeutic agents for the treatment of alcoholism and other diseases. Source: Expert Opinion on Therapeutic Patents. URL: [Link]

The Multi-Faceted Assault: An In-Depth Technical Guide to the Fungal Mechanism of Action of Dithiocarbamates

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Dithiocarbamates (DTCs) have long been a cornerstone in the management of fungal diseases in agriculture, valued for their broad-spectrum activity and low propensity for resistance development.[1] Their enduring efficacy lies in a multi-site mechanism of action, a complex interplay of biochemical and cellular disruptions that overwhelm fungal defense systems. This technical guide provides a comprehensive exploration of the core mechanisms by which dithiocarbamates exert their fungicidal effects, offering field-proven insights and detailed experimental protocols for researchers and drug development professionals. We will delve into the critical roles of metal chelation, enzyme inhibition, and the induction of oxidative stress, providing a holistic understanding of this important class of fungicides.

Introduction: The Enduring Power of a Multi-Site Attack

Dithiocarbamates are organosulfur compounds that have been utilized as fungicides for decades.[2] Their chemical structure, characterized by a dithiocarbamate functional group, allows them to act as potent chelating agents for various metal ions.[3] This property is central to their biological activity. Unlike single-site fungicides that target a specific enzyme or protein, dithiocarbamates disrupt multiple physiological processes within the fungal cell simultaneously.[4] This multi-pronged attack strategy significantly lowers the probability of target-site mutations conferring resistance, making them valuable tools in fungicide resistance management programs.[5]

This guide will dissect the primary mechanisms of action of dithiocarbamates, providing a detailed understanding of their fungicidal properties at the molecular level.

The Core Mechanism: A Two-Pronged Assault on Fungal Enzymes

The primary fungicidal activity of dithiocarbamates stems from their ability to inhibit a wide range of vital enzymes within the fungal cell. This inhibition occurs through two principal, often interconnected, mechanisms: the chelation of metal cofactors and the covalent modification of sulfhydryl groups.

Sequestration of Vital Metals: Inhibition of Metalloenzymes

Many essential fungal enzymes, known as metalloenzymes, require metal ions such as copper (Cu²⁺), zinc (Zn²⁺), and manganese (Mn²⁺) as cofactors for their catalytic activity. Dithiocarbamates, with their strong metal-binding capacity, effectively sequester these essential metal ions, rendering the enzymes non-functional.[6]

One of the key targets in this regard is carbonic anhydrase (CA) , a zinc-containing enzyme crucial for pH homeostasis and other physiological processes in fungi.[7][8] Dithiocarbamates have been shown to be potent inhibitors of fungal β-carbonic anhydrases.[9][10] By chelating the zinc ion in the active site, dithiocarbamates disrupt the enzyme's ability to catalyze the reversible hydration of carbon dioxide, leading to a cascade of detrimental effects on fungal growth and development. Several dithiocarbamate derivatives have demonstrated low nanomolar inhibition constants (KIs) against fungal carbonic anhydrases, highlighting the potency of this interaction.[1][11]

Targeting the Thiolome: Reaction with Sulfhydryl Groups

In addition to their metal-chelating properties, dithiocarbamates and their metabolites can react with sulfhydryl (-SH) groups present in the cysteine residues of proteins.[2] This interaction can lead to the inactivation of a broad range of enzymes that rely on these sulfhydryl groups for their structure and catalytic function.

A notable target is aldehyde dehydrogenase (ALDH) , an enzyme involved in detoxification and various metabolic pathways.[12] Inhibition of ALDH by dithiocarbamates can lead to the accumulation of toxic aldehydes within the fungal cell, contributing to cytotoxicity. Furthermore, the ubiquitin-proteasome system, which is critical for protein turnover and cellular regulation, contains enzymes with essential sulfhydryl groups that can be targeted by dithiocarbamates.[9]

The metabolism of some dithiocarbamates within the fungal cell can also generate isothiocyanates, highly reactive electrophiles that readily form covalent bonds with thiol groups of essential proteins and peptides, further disrupting cellular function.[6]

Diagram: Core Mechanisms of Dithiocarbamate Action

Caption: Core mechanisms of dithiocarbamate action in fungi.

The Oxidative Onslaught: Induction of Reactive Oxygen Species

Beyond direct enzyme inhibition, dithiocarbamates induce a state of severe oxidative stress within fungal cells.[1] This is characterized by a significant increase in the production of reactive oxygen species (ROS), such as superoxide anions and hydrogen peroxide.[13][14] The accumulation of ROS leads to widespread damage of cellular components, including lipids, proteins, and DNA.

This surge in ROS can overwhelm the fungus's antioxidant defense systems, leading to mitochondrial dysfunction.[15] Damage to the mitochondria, the powerhouse of the cell, disrupts energy production and can trigger the intrinsic apoptotic pathway, a form of programmed cell death. The involvement of caspases, key executioner enzymes in apoptosis, has been observed in cells treated with dithiocarbamates.[15]

Fungal Countermeasures: Mechanisms of Resistance

While dithiocarbamates' multi-site action makes the development of resistance challenging, it is not impossible. The primary mechanism of resistance observed in fungi is the overexpression of ATP-binding cassette (ABC) transporters.[16] These membrane-bound proteins function as efflux pumps, actively transporting the dithiocarbamate molecules out of the fungal cell before they can reach their intracellular targets.[3] This reduces the intracellular concentration of the fungicide, allowing the fungus to survive at concentrations that would otherwise be lethal.

Experimental Protocols for Mechanistic Studies

To facilitate further research into the mechanism of action of dithiocarbamates, this section provides detailed, step-by-step methodologies for key experiments.

Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol, adapted from Clinical and Laboratory Standards Institute (CLSI) guidelines, determines the Minimum Inhibitory Concentration (MIC) of a dithiocarbamate against a fungal isolate.

Materials:

-

Dithiocarbamate compound

-

Sterile 96-well microtiter plates

-

RPMI-1640 medium, buffered with MOPS

-

Fungal isolate

-

Spectrophotometer or microplate reader

-

Incubator

Procedure:

-

Preparation of Dithiocarbamate Stock Solution: Dissolve the dithiocarbamate in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

-

Inoculum Preparation:

-

For yeasts, grow the culture on Sabouraud Dextrose Agar (SDA). Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to the final inoculum density (0.5-2.5 x 10³ CFU/mL).

-

For filamentous fungi, grow the culture on Potato Dextrose Agar (PDA) until sporulation. Harvest conidia and suspend in sterile saline. Adjust the conidial suspension to the desired concentration (0.4 x 10⁴ to 5 x 10⁴ conidia/mL).

-

-

Preparation of Microtiter Plates:

-

Add 100 µL of RPMI-1640 medium to wells 2-12.

-

Add 200 µL of the starting concentration of the dithiocarbamate to well 1.

-

Perform serial two-fold dilutions by transferring 100 µL from well 1 to well 2, mixing, and continuing this process to well 10. Discard 100 µL from well 10.

-

Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no inoculum).

-

-

Inoculation: Add 100 µL of the prepared fungal inoculum to wells 1-11.

-

Incubation: Incubate the plates at 35°C for 24-72 hours, depending on the fungal species.

-

Reading Results: The MIC is the lowest concentration of the dithiocarbamate that causes a significant inhibition of growth (typically ≥50% for yeasts and 100% for filamentous fungi) compared to the growth control. Results can be read visually or with a microplate reader.

Diagram: Antifungal Susceptibility Testing Workflow

Caption: Workflow for antifungal susceptibility testing.

Enzyme Inhibition Assay: Carbonic Anhydrase Activity

This protocol outlines a method to measure the inhibition of fungal carbonic anhydrase by dithiocarbamates using a stopped-flow spectrophotometer.[8]

Materials:

-

Purified fungal carbonic anhydrase

-

Dithiocarbamate inhibitor

-

CO₂-saturated water

-

Buffer (e.g., Tris-SO₄, pH 7.5)

-

pH indicator (e.g., p-nitrophenol)

-

Stopped-flow spectrophotometer

Procedure:

-

Enzyme and Inhibitor Preparation: Prepare a stock solution of the purified fungal carbonic anhydrase in the assay buffer. Prepare a series of dilutions of the dithiocarbamate inhibitor in the same buffer.

-

Reaction Mixture: In the stopped-flow instrument, one syringe will contain the CO₂-saturated water, and the other will contain the enzyme solution (with or without the inhibitor) and the pH indicator.

-

Measurement: Rapidly mix the contents of the two syringes. The hydration of CO₂ to bicarbonate, catalyzed by carbonic anhydrase, will cause a change in pH, which is monitored by the change in absorbance of the pH indicator over time.

-

Data Analysis: The initial rate of the reaction is determined from the slope of the absorbance change. The inhibition constant (Ki) can be calculated by measuring the reaction rates at various substrate (CO₂) and inhibitor concentrations and fitting the data to appropriate enzyme inhibition models (e.g., Michaelis-Menten, Lineweaver-Burk).[2]

Quantification of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels in fungal cells treated with dithiocarbamates.[7]

Materials:

-

Fungal cell culture

-

Dithiocarbamate compound

-

DCFH-DA stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

Black 96-well microtiter plate

-

Fluorescence microplate reader or flow cytometer

Procedure:

-

Cell Preparation: Grow the fungal cells to the desired growth phase.

-

Treatment: Treat the fungal cells with various concentrations of the dithiocarbamate for a specified time. Include an untreated control.

-

Staining:

-

Harvest the cells and wash them with PBS.

-

Resuspend the cells in a working solution of DCFH-DA (typically 10-25 µM in PBS or culture medium).

-

Incubate the cells in the dark at 37°C for 30-60 minutes.

-

-

Measurement:

-

Wash the cells to remove excess probe.

-

Resuspend the cells in PBS and transfer to a black 96-well plate.

-

Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm).

-

Alternatively, analyze the cells using a flow cytometer with the appropriate laser and filter set.

-

-

Data Analysis: The increase in fluorescence intensity in the treated cells compared to the control is indicative of an increase in intracellular ROS levels.

Conclusion: A Legacy of Efficacy and a Future of Insight

The fungicidal action of dithiocarbamates is a testament to the power of a multi-site inhibitory mechanism. By simultaneously targeting essential metalloenzymes, sulfhydryl-containing proteins, and inducing overwhelming oxidative stress, dithiocarbamates present a formidable challenge to fungal survival. This multifaceted approach not only ensures broad-spectrum efficacy but also serves as a crucial strategy in mitigating the development of fungicide resistance.

The experimental protocols detailed in this guide provide a robust framework for researchers to further unravel the intricate molecular interactions between dithiocarbamates and fungal pathogens. A deeper understanding of these mechanisms will not only reinforce the judicious use of these established fungicides but also pave the way for the rational design of novel antifungal agents with enhanced efficacy and durability. The continued study of dithiocarbamates offers valuable insights into fungal physiology and the development of sustainable disease management strategies.

References

-

Is dithiocarbamate effective against all types of fungi? - Blog. (2025, December 2). Retrieved from [Link]

-

Kaul, L., Zannettino, A., Süss, R., & Richter, K. (2021). The revival of dithiocarbamates: from pesticides to innovative medical treatments. eLife, 10, e69443. [Link]

-

Dithiocarbamate – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]

-

de Aquino, T. M., Liesen, A. P., da Silva, R. E., Lima, V. T., de Faria, A. R., & de Lima, M. do C. A. (2014). In Vitro Studies of the Activity of Dithiocarbamate Organoruthenium Complexes against Clinically Relevant Fungal Pathogens. Molecules, 19(4), 5402–5423. [Link]

-

Vullo, D., Del Prete, S., Osman, S. M., & Supuran, C. T. (2017). Dithiocarbamates Effectively Inhibit the β-carbonic Anhydrase From the Dandruff-Producing Fungus Malassezia Globosa. Bioorganic & Medicinal Chemistry, 25(3), 1260–1265. [Link]

-

Dithiocarbamates (DTCs) belong to the group of chemicals with multi-site activity. (n.d.). Taylor & Francis. Retrieved from [Link]

-

Thind, T. S., & Hollomon, D. W. (2018). Thiocarbamate fungicides: reliable tools in resistance management and future outlook. Pest Management Science, 74(5), 1029–1035. [Link]

-

D'Agostino, M., De Simone, G., & Monti, S. M. (2023). Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control. Applied Sciences, 13(20), 11211. [Link]

-

Angeli, A., Zalubovskis, R., & Supuran, C. T. (2015). Dithiocarbamates with potent inhibitory activity against the Saccharomyces cerevisiae β-carbonic anhydrase. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 913–917. [Link]

-

Proteasomes: Isolation and Activity Assays. (2023). Current Protocols in Cell Biology, 98(1), e169. [Link]

- Kumar, A., Singh, A., & Singh, R. (2013). Synthesis, Characterization Antifungal and Antibacterial activity of Dithiocarbamate Metal Momplexes. Der Pharma Chemica, 5(4), 180-186.

-

Kanemoto, Y., & Oyama, Y. (2017). Ziram, a dithiocarbamate fungicide, exhibits pseudo-cytoprotective actions against oxidative stress in rat thymocytes: Possible environmental risks. Environmental Research, 159, 514–520. [Link]

-

Caspases activity assay procedures. (2024). Methods in Cell Biology, 181, 107-124. [Link]

-

Wasi, M., Khandelwal, N. K., & Prasad, R. (2019). ABC Transporter Genes Show Upregulated Expression in Drug-Resistant Clinical Isolates of Candida auris. Frontiers in Microbiology, 10, 1497. [Link]

-

Ruiz-Romero, C., Tarancón-Diez, L., & Giráldez-Pérez, R. M. (2023). Protocol for the analysis of proteasome activity, assembly state, and composition in fission yeast extracts using native gels. STAR Protocols, 4(4), 102713. [Link]

-

D'Agostino, M., De Simone, G., & Monti, S. M. (2023). Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control. Applied Sciences, 13(20), 11211. [Link]

-

Chen, X., Ren, B., & Chen, M. (2024). Comparative functional analysis of a new CDR1-like ABC transporter gene in multidrug resistance and virulence between Magnaporthe oryzae and Trichophyton mentagrophytes. Cell Communication and Signaling, 22(1), 127. [Link]

-

Belozerskaya, T. A., Gessler, N. N., & Aver'yanov, A. A. (2007). Reactive oxygen species in regulation of fungal development. Biochemistry (Moscow), 72(10), 1091–1109. [Link]

-

Angeli, A., Carta, F., & Supuran, C. T. (2013). Dithiocarbamates strongly inhibit carbonic anhydrases and show antiglaucoma action in vivo. Journal of Medicinal Chemistry, 56(10), 4023–4027. [Link]

-

Fisher, M. C., & Al-Samarrai, T. H. (2012). A Practical Guide to Antifungal Susceptibility Testing. Clinical Infectious Diseases, 54(12), 1778–1783. [Link]

-

De Simone, G., & Supuran, C. T. (2021). A Highlight on the Inhibition of Fungal Carbonic Anhydrases as Drug Targets for the Antifungal Armamentarium. International Journal of Molecular Sciences, 22(8), 4229. [Link]

-

Wasi, M., Khandelwal, N. K., & Prasad, R. (2019). ABC Transporter Genes Show Upregulated Expression in Drug-Resistant Clinical Isolates of Candida auris: A Genome-Wide Characterization of ATP-Binding Cassette (ABC) Transporter Genes. Frontiers in Microbiology, 10. [Link]

-

Pierce, C. G., & Lopez-Ribot, J. L. (2013). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 26(3), 498–512. [Link]

-

Yamada, T., Maeda, M., & Alshahni, M. M. (2018). (A to C) Expression levels of genes encoding ABC and MFS transporters, as determined by qRT-PCR, in the absence of azole (A), upon exposure to itraconazole (ITC) (B), and upon exposure to voriconazole (VRC) (C). [Image]. ResearchGate. Retrieved from [Link]

-

Protocol for enzyme assays. (2014). The Royal Society of Chemistry. Retrieved from [Link]

-

Angeli, A., Zalubovskis, R., & Supuran, C. T. (2015). Dithiocarbamates with potent inhibitory activity against the Saccharomyces cerevisiae β-carbonic anhydrase. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 913–917. [Link]

-

Li, Y., Tomko, R. J., Jr, & Hochstrasser, M. (2015). Proteasomes: Isolation and Activity Assays. Current Protocols in Cell Biology, 67, 3.43.1–3.43.20. [Link]

-

Microplate-Based Enzymatic Activity Assay Protocol Powered by Activity-Based Probes. (2024). Methods in Molecular Biology, 2799, 131-141. [Link]

-

Zhang, Z., Liu, C., & Zhang, W. (2022). Exposure to dithiocarbamate fungicide maneb in vitro and in vivo: Neuronal apoptosis and underlying mechanisms. Environment International, 170, 107696. [Link]

-

Aldehyde Dehydrogenase Assay (ALDH). (n.d.). ScienCell Research Laboratories. Retrieved from [Link]

-

Caspase Activation as a Versatile Assay Platform for Detection of Cytotoxic Bacterial Toxins. (2018). Toxins, 10(11), 449. [Link]

-

Mukhopadhyay, P., & Debnath, D. (1990). Methodological aspects of aldehyde dehydrogenase assay by spectrophotometric technique. Cellular and Molecular Neurobiology, 10(3), 393–400. [Link]

-

Caspase 3 Activity Assay Kit. (n.d.). MP Biomedicals. Retrieved from [Link]

-

Dithiocarbamates effectively inhibit the β-carbonic anhydrase from the dandruff-producing fungus Malassezia globosa. (2017). Bioorganic & Medicinal Chemistry, 25(3), 1260-1265. [Link]

-

Giammarioli, A. M., Maselli, A., & Casagrande, A. (2021). Cytotoxic Effects of a Triorganotin Derivative on HTLV-1-Infected Cells at Different Immortalization/Transformation Stages In Vitro. International Journal of Molecular Sciences, 22(19), 10398. [Link]

-

Paskiet, D., Jenke, D., & Ball, D. (2020). Extractables and Leachables in Pharmaceutical Products: Potential Adverse Effects and Toxicological Risk Assessment. Journal of Pharmaceutical Sciences, 109(1), 21–35. [Link]

-

Murphy, M. P., Bayir, H., & Belousov, V. (2022). Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo. Nature Metabolism, 4(6), 651–662. [Link]

-

Wang, Y., Ma, R., & Wang, W. (2020). Reactive oxygen species: A generalist in regulating development and pathogenicity of phytopathogenic fungi. Journal of Integrative Agriculture, 19(11), 2679–2689. [Link]

-

Gessler, N. N., Aver'yanov, A. A., & Belozerskaya, T. A. (2007). Reactive oxygen species in regulation of fungal development. Biochemistry. Biokhimiia, 72(10), 1091–1109. [Link]

Sources

- 1. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]

- 2. resources.novusbio.com [resources.novusbio.com]